Revizinone
描述
Revizinone is a novel selective phosphodiesterase inhibitor with a molecular formula of C26H29N5O3 and a molecular weight of 459.54 g/mol . It is known for its potent inhibitory activity on phosphodiesterase 3, with an IC50 value of 0.036 microM . This compound has shown significant effects in improving cardiac function and hemodynamic profiles, making it a promising candidate for cardiovascular therapies .
准备方法
合成路线和反应条件: 瑞维西酮的合成涉及多个步骤,从适当的芳香族和杂环前体开始。主要步骤包括:
核心结构的形成: 这涉及在酸性条件下芳香醛与杂环胺反应形成核心结构。
官能团修饰:
最终纯化: 最终产物通过重结晶和色谱等技术进行纯化,以达到所需的纯度.
工业生产方法: 瑞维西酮的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,并严格控制反应条件和纯化步骤。 使用自动化反应器和连续流系统可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型: 瑞维西酮会经历各种化学反应,包括:
氧化: 瑞维西酮在特定条件下可以氧化形成相应的氧化物。
还原: 它可以还原形成胺或醇,具体取决于所使用的试剂。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生氧化物,而还原可以产生胺或醇 .
科学研究应用
瑞维西酮在科学研究中有广泛的应用,包括:
作用机制
瑞维西酮通过选择性抑制磷酸二酯酶3发挥作用,磷酸二酯酶3是一种负责降解环腺苷酸 (cAMP) 的酶。通过抑制这种酶,瑞维西酮提高了 cAMP 水平,从而增强了心脏收缩力和血管舒张。 这导致心脏输出量提高,全身血管阻力降低,心率和血压稳定 .
类似化合物:
米力农: 另一种用于治疗心力衰竭的磷酸二酯酶3抑制剂。
依诺昔酮: 一种具有类似心脏作用的磷酸二酯酶抑制剂。
阿米利农: 一种较老的磷酸二酯酶抑制剂,具有类似的治疗应用.
比较: 与其他类似化合物相比,瑞维西酮在磷酸二酯酶3方面具有更高的效力和选择性。 它显示出比米力农高十倍的效力,比阿米利农高近一百倍的效力 . 这使得瑞维西酮成为心血管治疗更有效和更有希望的候选药物。
相似化合物的比较
Milrinone: Another phosphodiesterase 3 inhibitor used in the treatment of heart failure.
Enoximone: A phosphodiesterase inhibitor with similar cardiac effects.
Amrinone: An older phosphodiesterase inhibitor with similar therapeutic applications.
Comparison: Revizinone is unique in its higher potency and selectivity for phosphodiesterase 3 compared to other similar compounds. It has shown tenfold higher potency than Milrinone and nearly one hundredfold higher potency than Amrinone . This makes this compound a more effective and promising candidate for cardiovascular therapies.
属性
IUPAC Name |
N-cyclohexyl-N-methyl-2-[(E)-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDUUXNHZLBGHQ-XLVZBRSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)CO/N=C(\C2=CC=CC=C2)/C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133718-29-3 | |
Record name | Revizinone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133718293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | REVIZINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6208ZO6MLG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。